

# Spectroscopic Profile of 2-Bromothiazole-5-carboxamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromothiazole-5-carboxamide

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-Bromothiazole-5-carboxamide**. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering crucial data for its identification, characterization, and application in research and drug development.

## Spectroscopic Data Summary

The structural integrity and purity of **2-Bromothiazole-5-carboxamide** can be confirmed through the analysis of its characteristic spectroscopic data. While publicly accessible raw spectral data is limited, information from chemical suppliers and spectral databases provides the basis for the expected analytical profile of this compound. The following tables summarize the anticipated quantitative data for its <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-Bromothiazole-5-carboxamide**.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **2-Bromothiazole-5-carboxamide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.3 - 8.5	s	1H	Thiazole H-4
~7.5 - 8.0 (broad)	s	1H	Amide -NH
~7.0 - 7.5 (broad)	s	1H	Amide -NH

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at  $\delta$  0.00 ppm. The amide protons may exhibit broad signals and their chemical shifts can be concentration and solvent dependent.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2-Bromothiazole-5-carboxamide**

Chemical Shift ( $\delta$ ) ppm	Assignment
~160 - 165	C=O (Carboxamide)
~145 - 150	C-2 (Thiazole, C-Br)
~140 - 145	C-5 (Thiazole, C-CONH <sub>2</sub> )
~120 - 125	C-4 (Thiazole, C-H)

Note: Chemical shifts are referenced to TMS at  $\delta$  0.00 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. A Transmission IR spectrum of **2-Bromothiazole-5-carboxamide** is noted as being available in the Wiley SmartSpectra IR Database[1].

Table 3: Characteristic IR Absorption Bands for **2-Bromothiazole-5-carboxamide**

Wavenumber (cm-1)	Intensity	Assignment
~3400 - 3200	Strong, Broad	N-H stretch (Amide)
~1680 - 1650	Strong	C=O stretch (Amide I)
~1620 - 1580	Medium	N-H bend (Amide II)
~1550 - 1450	Medium	C=N and C=C stretch (Thiazole ring)
~700 - 600	Medium-Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. ChemicalBook indicates the availability of mass spectrometry data for **2-Bromothiazole-5-carboxamide**[\[2\]](#).

Table 4: Predicted Mass Spectrometry Data for **2-Bromothiazole-5-carboxamide**

m/z	Relative Intensity (%)	Assignment
207/209	~100 / ~98	[M] <sup>+</sup> / [M+2] <sup>+</sup> (Molecular ion peak, bromine isotope pattern)
191/193	Variable	[M-NH <sub>2</sub> ] <sup>+</sup>
163/165	Variable	[M-CONH <sub>2</sub> ] <sup>+</sup>
128	Variable	[M-Br] <sup>+</sup>

Note: The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

A sample of **2-Bromothiazole-5-carboxamide** is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) containing a small amount of tetramethylsilane (TMS) as an internal standard. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer.

## FT-IR Spectroscopy

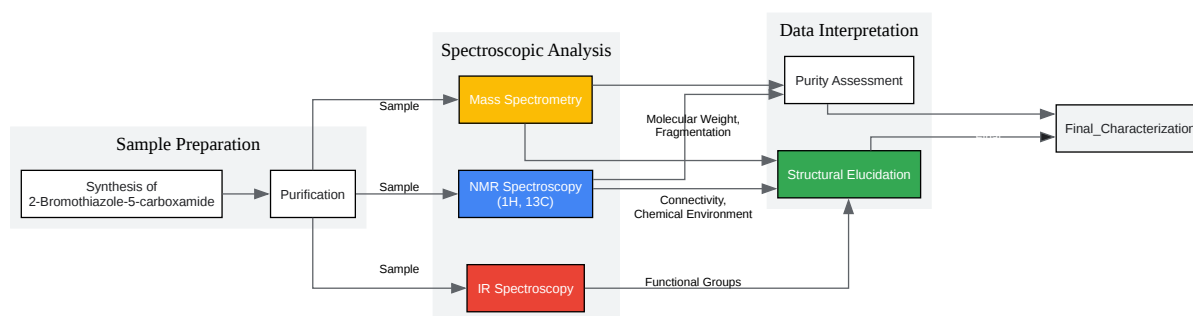
The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

## Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio.

## Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of **2-Bromothiazole-5-carboxamide** is illustrated in the following diagram.



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Caption: Workflow for the spectroscopic analysis of **2-Bromothiazole-5-carboxamide**.

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## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2-BROMO-THIAZOLE-5-CARBOXAMIDE(848499-31-0) 1H NMR [m.chemicalbook.com]
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